molecular formula C19H16N4O3 B2491568 N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1226441-11-7

N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Cat. No. B2491568
CAS RN: 1226441-11-7
M. Wt: 348.362
InChI Key: CWZUCQJTBSSVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is of interest in the field of organic chemistry for its potential biological activities and unique structural features. Its synthesis, molecular structure, and properties are essential for understanding its applications in various chemical and pharmacological studies.

Synthesis Analysis

The synthesis of similar quinoline and pyrrole derivatives involves multi-component reactions, offering a convenient one-pot synthesis approach. For example, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized via the Passerini three-component reaction, highlighting the efficiency of combining isocyanides, aldehydes, and carboxylic acids in water at room temperature to achieve high yields (Taran et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound and related compounds can be studied using NMR and X-ray crystallography to understand the intramolecular interactions and the arrangement of the molecular framework. These techniques provide insights into the compound's conformation and electronic structure, influencing its reactivity and properties.

Chemical Reactions and Properties

Quinoline and pyrrole derivatives participate in various chemical reactions, including cycloadditions, cross-coupling reactions, and cyclizations, to form complex heterocyclic structures. For instance, the SnCl2-catalyzed selective atom economic imino Diels-Alder reaction enables the synthesis of 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)quinolines, demonstrating the compound's versatility in synthesizing diverse quinoline derivatives with potential biological activity (Suresh et al., 2012).

Scientific Research Applications

Anion Coordination and Spatial Orientation

Studies have highlighted the unique spatial orientations of amide derivatives, including those related to N-(2-(1H-pyrrol-1-yl)quinolin-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, in anion coordination. For instance, certain amide derivatives exhibit a tweezer-like geometry, contributing to channel-like structures through self-assembly via weak interactions. This characteristic is significant in the development of materials with tailored porosity and specificity towards ion coordination, demonstrating potential applications in sensing, separation technologies, and catalysis (Kalita & Baruah, 2010).

Fluorescence Sensing and Biological Applications

The chemical framework of this compound shares similarities with compounds that function as effective fluorescence sensors for metal ions, such as Zn2+. Such compounds are capable of significant fluorescence enhancement in the presence of specific ions, useful for detecting and quantifying metal concentrations in biological and environmental samples. The high sensitivity and selectivity of these sensors for Zn2+ highlight their potential in monitoring essential trace metals in living cells and water, supporting their application in bioimaging and environmental monitoring (Park et al., 2015).

Structural Studies and Material Properties

Research into the structural aspects and properties of amide-containing compounds, akin to this compound, has led to insights into the formation of gels and crystalline salts. These studies contribute to understanding the interactions between molecules and the resultant structural formations, which have implications for the design of new materials with specific mechanical and optical properties. This knowledge is instrumental in pharmaceutical formulations, material science, and nanotechnology (Karmakar et al., 2007).

Antitumor and Antimicrobial Activity

The structural motifs present in this compound are found in compounds evaluated for their antitumor and antimicrobial activities. These studies are crucial for the discovery of novel therapeutic agents, where the manipulation of chemical structures can lead to enhanced efficacy against specific cancer cell lines or microbial strains. The potential of these compounds to serve as the basis for new antitumor and antimicrobial drugs highlights the importance of ongoing research in medicinal chemistry (Huang et al., 2013).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-pyrrol-1-ylquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-16(12-23-17(25)8-9-18(23)26)20-14-5-3-4-13-6-7-15(21-19(13)14)22-10-1-2-11-22/h1-7,10-11H,8-9,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZUCQJTBSSVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.